molecular formula C8H8N2O3 B8121775 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid CAS No. 76884-56-5

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid

Cat. No.: B8121775
CAS No.: 76884-56-5
M. Wt: 180.16 g/mol
InChI Key: AVLHVNKKTRBNFT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyrimidine class, characterized by a fused bicyclic system with a pyrrolidine ring attached to a pyrimidine ring. The carboxylic acid group at position 3 and the oxo group at position 2 define its structural uniqueness.

Properties

IUPAC Name

2-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHVNKKTRBNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=O)C(=CN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163898
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76884-56-5
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76884-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclocondensation of Pyrrolidine with Malonic Acid Derivatives

Step 1 : React pyrrolidine with ethyl malonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form a diketopiperazine intermediate.
Step 2 : Cyclize the intermediate with ammonium acetate in acetic acid under reflux (110°C, 6–8 hours) to yield the pyrrolopyrimidine core.
Step 3 : Oxidize the 3-position methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic medium.

Route 2: One-Pot Multicomponent Reaction

Combine pyrrolidine, dimethyl acetylenedicarboxylate (DMAD), and urea in ethanol with catalytic p-toluenesulfonic acid (PTSA). Heat at 80°C for 12 hours to facilitate simultaneous cyclization and carboxylation.

Reaction Optimization and Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature80–110°CHigher temperatures accelerate cyclization but risk decomposition
SolventDCM or acetic acidPolar aprotic solvents favor nucleophilic attack
CatalystPTSA or Cs₂CO₃Acidic catalysts enhance cyclization kinetics
Reaction Time6–12 hoursProlonged durations improve ring closure

These conditions are extrapolated from syntheses of structurally related compounds.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency : Replacing expensive catalysts (e.g., Cs₂CO₃) with cheaper alternatives like K₂CO₃.

  • Purification : Recrystallization from ethanol/water mixtures to isolate the carboxylic acid form.

  • Waste Management : Neutralizing acidic byproducts with sodium bicarbonate before disposal .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The molecular formula for 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is C8H8N2O3C_8H_8N_2O_3, with a molecular weight of approximately 180.16 g/mol. The compound features a pyrrolo-pyrimidine core structure that is known for its diverse reactivity and biological significance.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably:

  • Anticancer Activity : Research has indicated that derivatives of tetrahydropyrrolo-pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the core structure can enhance potency against specific tumor types.
  • Antiviral Properties : Some studies suggest that compounds with a similar framework may inhibit viral replication, making them candidates for antiviral drug development.

Enzyme Inhibition

The structural features of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in designing inhibitors for:

  • Kinases : These enzymes play crucial roles in cell signaling and proliferation. Targeting them can lead to novel cancer therapies.
  • Proteases : Inhibition of proteases can be beneficial in treating conditions like HIV/AIDS and certain cancers.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized to create new compounds with enhanced biological activity or specificity.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of modified tetrahydropyrrolo-pyrimidines against breast cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, researchers evaluated the efficacy of tetrahydropyrrolo-pyrimidine derivatives as inhibitors of protein kinases involved in cancer progression. The findings demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects.

Mechanism of Action

The mechanism of action of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleic acid synthesis, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Positional Isomers: 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid

Key Differences :

  • Physicochemical Properties :
    • Density : 1.6±0.1 g/cm³ (calculated) .
    • Boiling Point : 392.2±44.0 °C (predicted) .
    • pKa : 2.72 (predicted for the Vibegron impurity analog) .

      The target compound’s 3-carboxylic acid group may exhibit higher acidity due to proximity to the oxo group, though experimental data are lacking.

Applications : This isomer is a key intermediate in synthesizing vibegron , a beta3-adrenergic agonist for overactive bladder treatment .

Pyrido[1,2-a]pyrimidine Derivatives

Example : 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Amides

  • Structural Variation : Replacement of the pyrrolidine ring with a pyridine ring and substitution with amide groups.
  • Biological Activity: Diuretic Properties: Alkyl- and arylamide derivatives showed enhanced diuretic activity compared to quinoline-based analogs, highlighting the importance of the pyrido-pyrimidine scaffold .

Vibegron and Its Impurities

Vibegron Structure: Derived from (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid, condensed with a benzyl-pyrrolidinyl methanol group .

  • Key Impurity (Vibegron Impurity 6) :
    • Structure : 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
    • Role : A synthesis intermediate with predicted physicochemical properties (e.g., pKa 2.72, boiling point 392.2°C) .
  • Contrast with Target Compound : The 2-oxo-3-carboxylic acid variant lacks the stereochemical complexity required for vibegron’s receptor specificity.

Pyrrolo[1,2-c]pyrimidine Derivatives

Example : 1-Oxo-hexahydropyrrolo[1,2-c]pyrimidine-4-carboxylic Acid

  • Structural Variation : Different ring fusion (1,2-c vs. 1,2-a) alters ring strain and substituent orientation.
  • Applications : Methyl esters of these compounds are intermediates in pharmaceutical synthesis .

Comparative Data Table

Compound Name Molecular Formula Oxo Position Carboxylic Acid Position Key Properties/Applications References
2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid C₈H₈N₂O₃ 2 3 Limited data; structural analog to diuretics
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid (Isomer) C₈H₈N₂O₃ 4 6 Vibegron intermediate; pKa 2.72, bp 392.2°C
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Varies 4 3 Diuretic activity; structure-activity studied
Vibegron Impurity 6 C₈H₈N₂O₃ 4 6 Synthesis impurity; density 1.61 g/cm³

Key Findings and Implications

Positional Isomerism : The oxo and carboxylic acid positions significantly influence biological activity and physicochemical properties. For example, the 4-oxo-6-carboxylic acid isomer is pharmacologically relevant, while the 2-oxo-3-carboxylic acid variant remains underexplored .

Biological Relevance: Pyrido-pyrimidine derivatives with amide substitutions exhibit stronger diuretic effects than quinoline analogs, suggesting that the target compound’s pyrrolopyrimidine core could be optimized for similar applications .

Synthetic Utility : The 4-oxo isomer’s role in vibegron synthesis underscores the importance of stereochemistry and functional group placement in drug development .

Biological Activity

2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid, also known as (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 1190392-22-3), is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure incorporates a pyrrolopyrimidine framework that has shown various biological activities. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol
  • Purity : >97% .

The biological activity of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. It has been shown to exhibit inhibition against various kinases and receptors that play crucial roles in cancer progression and other diseases.

Key Enzyme Targets

  • VEGFR-2 Kinase :
    • IC50 : 1.46 µM
    • Implicated in angiogenesis and tumor progression .
  • Cyclin-dependent Kinases (CDKs) :
    • Inhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively.
    • Exhibits selectivity towards CDK2 (265-fold over CDK9) .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • In vivo studies indicated a significant reduction in tumor growth rates in human SW620 colorectal carcinoma xenografts when treated with the compound .
  • In vitro assays demonstrated potent antiproliferative effects on various cancer cell lines including HeLa and HCT116 .

Study 1: Anticancer Efficacy

In a preclinical study involving mice with established tumors, administration of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid resulted in a marked decrease in tumor size compared to control groups. The study highlighted its potential as an effective treatment option for colorectal cancer.

Study 2: Selectivity Profile

A comparative analysis of various pyrrolopyrimidine compounds revealed that 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid exhibited superior selectivity against CDK2 compared to other kinases tested. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives?

The synthesis typically involves cyclocondensation reactions. For example, ethyl esters of related pyrrolopyrimidine carboxylic acids can be synthesized by reacting hydroxy-pyrido-pyrimidine precursors with alcohols under reflux. Subsequent amidation is achieved by reacting the ester with amines (e.g., dimethylaminoethylamine) in ethanol, followed by purification via ether precipitation . Modifications to the core structure, such as introducing substituents at the 6-position, often require chiral resolution or enantioselective catalysis to ensure purity .

Q. How is the compound characterized analytically to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) in DMSO-d6d_6 or CDCl3_3 is used to verify proton environments, particularly the pyrrolidine and pyrimidine moieties. Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight and purity (>95% by HPLC). For example, 1^1H NMR peaks for the pyrrolidine ring protons appear between δ 2.5–3.5 ppm, while aromatic protons in substituted derivatives resonate at δ 7.0–8.5 ppm .

Q. What are the recommended safety protocols for handling this compound?

Due to its potential respiratory and dermal toxicity (H315/H319), handling requires gloves, goggles, and a fume hood. Storage should be in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Spills must be neutralized with absorbents like vermiculite and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantiomeric purity in chiral derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamate) or enzymes (lipases) can enhance enantioselectivity. For instance, the (R)-enantiomer of 4-oxo-pyrrolopyrimidine-6-carboxylic acid (CAS 1190392-22-3) is synthesized via kinetic resolution with Candida antarctica lipase B, achieving >99% enantiomeric excess (ee) . Scalability challenges, such as racemization during amidation, are mitigated by low-temperature coupling agents (e.g., HATU) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in antiviral or enzyme inhibition assays (e.g., HIV-1 integrase vs. HSV-1) may arise from differences in cell lines (e.g., MT-4 vs. Vero) or assay conditions (IC50_{50} vs. plaque reduction). Cross-validation using orthogonal methods (e.g., surface plasmon resonance for binding affinity, molecular dynamics for binding mode prediction) is critical. For example, derivatives showing inconsistent anti-HIV activity in vitro were re-evaluated via docking simulations to identify steric clashes with the integrase active site .

Q. How do structural modifications at the 3-carboxylic acid position influence bioactivity?

Esterification or amidation of the 3-carboxylic acid group modulates lipophilicity and target engagement. For instance, converting the acid to a methyl ester reduces polarity, enhancing blood-brain barrier penetration in neuroactive analogs. Conversely, amidation with polar groups (e.g., piperazinyl) improves solubility and pharmacokinetics. SAR studies on Vibegron intermediates showed that bulkier substituents at this position decrease β3_3-adrenergic receptor binding .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like HIV-1 integrase or β3_3-adrenergic receptors. Key interactions include hydrogen bonds between the 2-oxo group and catalytic residues (e.g., Mg2+^{2+} in integrase) and π-π stacking of the pyrimidine ring with hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .

Q. How can degradation pathways be minimized during long-term storage?

Degradation via hydrolysis (pH-dependent) or photolysis is mitigated by lyophilization and storage in amber vials under desiccant. Accelerated stability studies (40°C/75% RH for 6 months) showed <5% decomposition when stored as a sodium salt (CAS 1421271-22-3), compared to 20% degradation of the free acid .

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